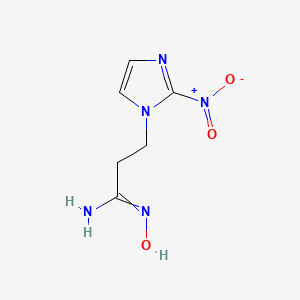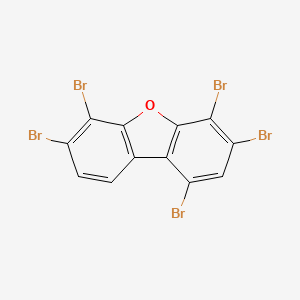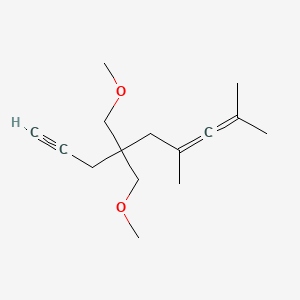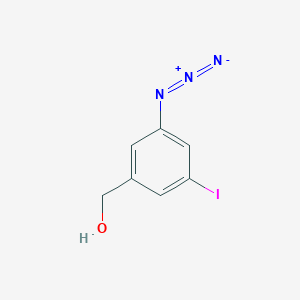
(3-Azido-5-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Azido-5-iodophenyl)methanol is an organic compound with the molecular formula C7H6IN3O It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring, along with a methanol group (-CH2OH)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-5-iodophenyl)methanol typically involves the following steps:
Iodination: The starting material, phenol, undergoes iodination to introduce the iodine atom at the desired position on the benzene ring.
Azidation: The iodinated intermediate is then subjected to azidation, where an azido group is introduced.
Methanol Addition: Finally, the methanol group is added to the benzene ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as copper(I) iodide may be employed to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine group under appropriate conditions.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as sodium azide or sodium methoxide are employed for substitution reactions.
Major Products:
Oxidation: Formation of (3-Azido-5-iodophenyl)aldehyde or (3-Azido-5-iodobenzoic acid).
Reduction: Formation of (3-Amino-5-iodophenyl)methanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Azido-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Azido-5-iodophenyl)methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties make the compound useful in various chemical and biological applications.
Comparison with Similar Compounds
- (3-Azido-5-bromophenyl)methanol
- (3-Azido-5-chlorophenyl)methanol
- (3-Azido-5-fluorophenyl)methanol
Comparison:
- Uniqueness: (3-Azido-5-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions.
- Reactivity: The azido group in this compound is highly reactive, allowing for efficient participation in click chemistry and other synthetic transformations.
Properties
CAS No. |
528893-97-2 |
|---|---|
Molecular Formula |
C7H6IN3O |
Molecular Weight |
275.05 g/mol |
IUPAC Name |
(3-azido-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2 |
InChI Key |
OKOZDIAJNQOGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



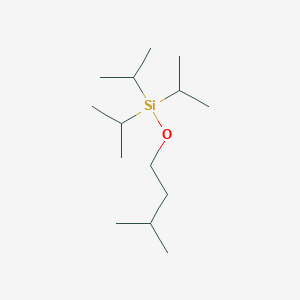
![3-([1,1'-Biphenyl]-4-yl)-2,5-dihydro-1H-pyrrole](/img/structure/B14233329.png)

![5-[(4-Methylphenyl)sulfanyl]-4-phenyloxolan-2-one](/img/structure/B14233361.png)
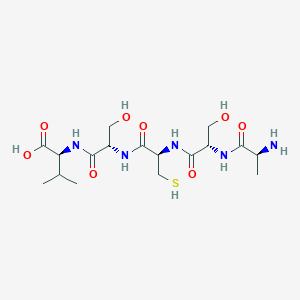
![Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]oxy]-](/img/structure/B14233367.png)
![N-{2-[(1-Hydroxy-3-oxo-5-phenylpent-4-EN-1-YL)sulfanyl]ethyl}acetamide](/img/structure/B14233368.png)
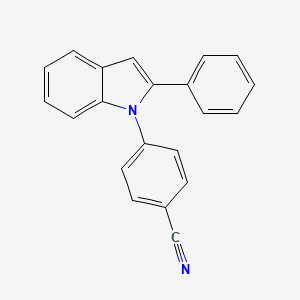
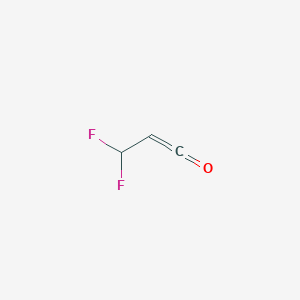
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-phenylacetamide](/img/structure/B14233383.png)
